molecular formula C20H18ClN3OS B2473534 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 450341-08-9

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Cat. No.: B2473534
CAS No.: 450341-08-9
M. Wt: 383.89
InChI Key: VPQDZNRZSIHJEJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 3-phenylpropanamide moiety. The 3-phenylpropanamide side chain introduces additional aromaticity and hydrogen-bonding capacity, critical for modulating solubility and biological activity .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-15-7-4-8-16(11-15)24-20(17-12-26-13-18(17)23-24)22-19(25)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQDZNRZSIHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Core Heterocycle: The thienopyrazole core (target compound and ) offers distinct electronic properties compared to triazole () or pyrazole (), influencing π-π stacking and dipole interactions in biological systems.
  • Substituent Diversity :
    • Halogen Effects : The 3-chlorophenyl group (target compound, ) contrasts with 3,4-dichlorophenyl (), where increased halogenation may enhance receptor affinity but reduce metabolic stability.
    • Side Chain Variations : The 3-phenylpropanamide chain (target) vs. 3-methyl-butanamide () alters lipophilicity (ClogP: ~3.5 vs. ~2.8), impacting membrane permeability .

Spectral and Physical Properties

  • NMR Signatures: The target compound’s thienopyrazole core would show distinct aromatic proton signals (δ ~7.0–8.5) compared to triazole derivatives (δ 7.5–8.2 in ).
  • Melting Points : Higher melting points (e.g., 153–155°C in ) correlate with crystalline, polar substituents (bromoacetyl), whereas flexible chains (methylthioethyl in ) lower melting points .

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a compound belonging to the thienopyrazole class, known for its diverse biological activities. This compound's unique structure combines a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a phenylpropanamide moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C18_{18}H19_{19}ClN4_{4}O3_{3}S
Molecular Weight 383.9 g/mol
IUPAC Name This compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that thienopyrazole derivatives exhibit antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing cellular damage. A study demonstrated that related thieno[2,3-c]pyrazole compounds protected erythrocytes from oxidative damage caused by toxic agents like 4-nonylphenol in fish models .
  • Antimicrobial Effects : Thienopyrazole derivatives have shown promising antimicrobial activity against various pathogens. The structural features of these compounds enhance their ability to interact with microbial targets, potentially leading to effective treatments for infections.
  • Anticancer Potential : Some derivatives of thienopyrazoles have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thienopyrazole compounds related to this compound:

  • Antioxidant Study : A study involving the synthesis of new thieno[2,3-c]pyrazole compounds revealed significant antioxidant effects in vitro. The compounds were tested on red blood cells from Clarias gariepinus, showing reduced malformations compared to control groups exposed to toxins .
  • Antimicrobial Evaluation : Another set of experiments focused on the antimicrobial efficacy of thienopyrazole derivatives against various bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects erythrocytes from oxidative damage; reduces cell malformations
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis; inhibits tumor growth in cancer cell lines

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